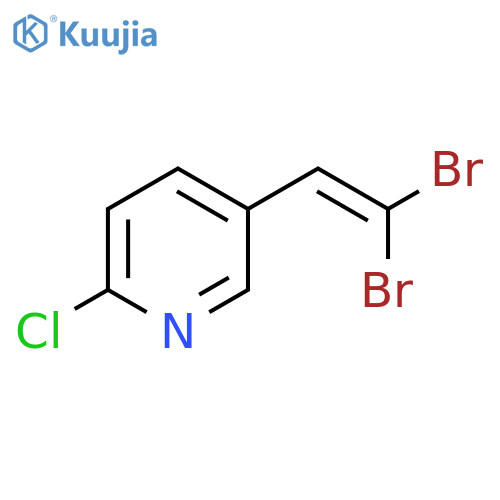Cas no 2969358-38-9 (2-Chloro-5-(2,2-dibromovinyl)pyridine)

2969358-38-9 structure
商品名:2-Chloro-5-(2,2-dibromovinyl)pyridine
2-Chloro-5-(2,2-dibromovinyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2969358-38-9
- MFCD34858501
- 2-Chloro-5-(2,2-dibromovinyl)pyridine
-
- インチ: 1S/C7H4Br2ClN/c8-6(9)3-5-1-2-7(10)11-4-5/h1-4H
- InChIKey: CAMPYLBVJVUGAW-UHFFFAOYSA-N
- ほほえんだ: Br/C(=C/C1C=NC(=CC=1)Cl)/Br
計算された属性
- せいみつぶんしりょう: 296.83785g/mol
- どういたいしつりょう: 294.83990g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12.9Ų
2-Chloro-5-(2,2-dibromovinyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604055-25g |
2-Chloro-5-(2,2-dibromovinyl)pyridine; . |
2969358-38-9 | 25g |
€182.50 | 2024-07-19 | ||
| abcr | AB604055-100g |
2-Chloro-5-(2,2-dibromovinyl)pyridine; . |
2969358-38-9 | 100g |
€465.70 | 2024-07-19 |
2-Chloro-5-(2,2-dibromovinyl)pyridine 関連文献
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
2969358-38-9 (2-Chloro-5-(2,2-dibromovinyl)pyridine) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2969358-38-9)

清らかである:99%
はかる:100g
価格 ($):276